molecular formula C12H18FN5 B11740103 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11740103
M. Wt: 251.30 g/mol
InChI Key: ISIGRYYDSCZIPU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative with a complex substitution pattern. Its structure features two pyrazole rings: one substituted with a 2-fluoroethyl group at position 1 and a methyl group at position 4, and the other with an ethyl group at position 1 and a methylene-linked amine group at position 2.

Its molecular formula is inferred as C₁₂H₁₈FN₅ (molecular weight ~275.3 g/mol), based on analogs in the evidence .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-6-4-11(16-17)9-14-12-10(2)8-15-18(12)7-5-13/h4,6,8,14H,3,5,7,9H2,1-2H3

InChI Key

ISIGRYYDSCZIPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(C=NN2CCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through a cyclization reaction of hydrazine with a 1,3-diketone.

    Alkylation: The next step involves the alkylation of the pyrazole rings with ethyl bromide and fluoroethyl bromide under basic conditions.

    Coupling Reaction: The final step is a coupling reaction where the two pyrazole rings are linked via a methylene bridge using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols and acids.

    Reduction: Reduction reactions can target the fluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Formation of alcohols and acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine with structurally analogous pyrazole derivatives, highlighting key structural and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(2-fluoroethyl)-4-methyl; N-[(1-ethyl-pyrazol-3-yl)methyl] C₁₂H₁₈FN₅ 275.3 Fluoroethyl group enhances metabolic stability; dual pyrazole core
N-((5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride Additional 5-fluoro and 3-methyl groups; hydrochloride salt C₁₂H₁₈ClF₂N₅ 313.8 Increased polarity due to HCl salt; fluorine enhances bioavailability
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridinyl substituent at position 3 C₁₀H₁₄N₄ 202.2 Aromatic pyridine enhances binding to receptors; lower molecular weight
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl group at position 5 C₁₂H₁₅N₃O₂ 233.3 Methoxy groups improve solubility; potential CNS activity
1-[Furan-2-yl(phenyl)methyl]-4-methyl-1H-pyrazol-5-amine Furan-phenyl hybrid substituent C₁₅H₁₅N₃O 253.3 Hybrid aromatic system for dual-target activity; moderate lipophilicity

Key Observations:

Fluorine Substitution : The target compound and its hydrochloride analog () exhibit fluorine atoms, which are absent in other analogs. Fluorine typically improves metabolic stability and bioavailability .

Salt Forms : The hydrochloride salt in increases solubility compared to the free base form, a critical factor in drug formulation .

Aromatic vs. Aliphatic Substituents : Compounds with pyridinyl or furan-phenyl substituents () show enhanced receptor binding but reduced stability compared to aliphatic substituents like ethyl or fluoroethyl .

Research Findings and Structural Insights

  • Synthetic Routes : Pyrazole amines are commonly synthesized via nucleophilic substitution or reductive amination. For example, describes coupling pyrazole intermediates with amines under mild conditions, a method likely applicable to the target compound .
  • Crystallography : Programs like SHELXL () and ORTEP-3 () are used to resolve complex pyrazole structures, ensuring accurate stereochemical assignments .
  • Proper storage (dry, ventilated) and PPE (gloves, goggles) are emphasized .

Q & A

Q. Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Barrier Analysis : Identify energy barriers for fluorination or methylation steps to optimize temperature/pH.
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility to enhance yield and purity .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal catalysts or reaction times .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer :
Standard characterization includes:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluoroethyl groups show splitting patterns at δ 4.5–5.0 ppm; pyrazole ring protons resonate at δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated m/z for C₁₁H₁₈F₂N₅: 282.15) and isotopic patterns .
  • IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Q. Advanced: How can advanced crystallography resolve structural ambiguities?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve regiochemical uncertainties (e.g., ethyl vs. fluoroethyl positioning) by analyzing bond angles and torsional strain.
  • Dynamic NMR : Study conformational flexibility of the methylene bridge between pyrazole rings at variable temperatures .
  • Solid-State NMR : Investigate crystallinity and polymorphic forms affecting bioavailability .

Basic: How is the biological activity of this compound evaluated in vitro?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization (e.g., ATP-competitive binding assays) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/Permeability : Employ PAMPA or Caco-2 models to assess drug-likeness .

Q. Advanced: How can QSAR models predict its activity against novel targets?

Methodological Answer :

  • Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
  • 3D-QSAR (CoMFA/CoMSIA) : Align structures in a grid field to correlate substituent effects (e.g., fluoroethyl’s electronegativity) with activity .
  • Molecular Dynamics : Simulate binding stability to targets (e.g., MDM2-p53) over 100-ns trajectories to prioritize synthetic analogs .

Basic: What conditions stabilize this compound during storage?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the fluoroethyl group .
  • Inert Atmosphere : Argon gas minimizes oxidation of the amine moiety .

Q. Advanced: How do kinetic studies inform degradation pathways?

Methodological Answer :

  • Forced Degradation (ICH Q1A) : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • LC-MS/MS Analysis : Identify degradants (e.g., defluorinated byproducts or ring-opened species) to propose degradation mechanisms .
  • Arrhenius Modeling : Predict shelf-life by extrapolating accelerated stability data to room temperature .

Advanced: How to resolve contradictions in reported biological data?

Q. Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies .
  • Dose-Response Reproducibility : Validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Structural Verification : Confirm batch purity via HPLC-ELSD and exclude impurities as confounding factors .

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